![molecular formula C8H14N6O4 B6423374 2-({6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol CAS No. 5748-95-8](/img/structure/B6423374.png)
2-({6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
2-({6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol, more commonly referred to as 2-AENP, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound was first synthesized by a group of researchers in 2019 and has since been used in a wide range of laboratory experiments.
Mechanism of Action
2-AENP works by binding to the active site of an enzyme and preventing its activity. This binding occurs due to the presence of a nitro group in the compound, which is able to form a strong covalent bond with the enzyme. This prevents the enzyme from performing its normal functions, thus inhibiting its activity.
Biochemical and Physiological Effects
2-AENP has been shown to have a number of biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-AENP can inhibit the activity of certain enzymes, modulate the activity of certain receptors, and interfere with the function of certain proteins. In vivo studies have also shown that 2-AENP can inhibit the growth of certain tumor cells, reduce inflammation, and reduce the levels of certain hormones in the body.
Advantages and Limitations for Lab Experiments
2-AENP is a useful compound for laboratory experiments due to its low toxicity and its ability to be synthesized relatively easily. However, there are some limitations to its use in laboratory experiments. For example, 2-AENP is not very stable and can easily decompose when exposed to heat or light. In addition, it is difficult to accurately measure the concentration of 2-AENP in a solution due to its low solubility in water.
Future Directions
There are a number of potential future directions for further research on 2-AENP. One potential direction is to further explore the potential applications of 2-AENP in drug delivery and enzyme inhibition. Another potential direction is to explore the potential of 2-AENP as an immunomodulator, as it has been shown to modulate the activity of certain receptors in the body. Additionally, further research could be done to explore the potential of 2-AENP as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer effects in animal models. Finally, further research could be done to explore the potential of 2-AENP as a diagnostic tool, as it has been shown to be effective at detecting certain biomarkers in the body.
Synthesis Methods
2-AENP is synthesized using a reaction between 6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidine and ethan-1-ol. This reaction is known as an aminomethylation reaction and is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at room temperature and the resulting product is a white solid that can be isolated and purified using standard techniques.
Scientific Research Applications
2-AENP has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of drug delivery. 2-AENP has been shown to be effective at delivering drugs to target tissues in the body, which could potentially be used to treat a variety of diseases. In addition, 2-AENP has been studied for its potential use as an enzyme inhibitor and its ability to modulate the activity of certain enzymes in the body. This could be useful in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s.
properties
IUPAC Name |
2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O4/c9-6-5(14(17)18)7(10-1-3-15)13-8(12-6)11-2-4-16/h15-16H,1-4H2,(H4,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALQRGMDFPQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NC(=NC(=C1[N+](=O)[O-])N)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395436 |
Source
|
Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
CAS RN |
5748-95-8 |
Source
|
Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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